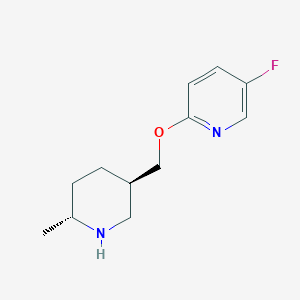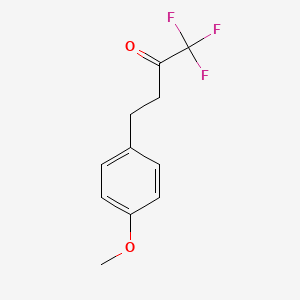
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine
Descripción general
Descripción
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine is an aromatic amine that consists of a naphthalene core with a methyl group and an aminomethyl group attached to it. This compound is known for its versatility and is used in various fields such as organic synthesis, pharmaceutical research, analytical chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the formaldehyde and methylamine form an iminium ion intermediate that reacts with the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The compound is then purified through techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methyl and aminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound acts as a fluorescent dye, emitting intense blue fluorescence under ultraviolet light, making it useful in fluorescence microscopy and imaging techniques.
Medicine: It plays a crucial role in the synthesis of terbinafine hydrochloride, an antifungal medication used to treat fungal infections such as athlete’s foot and ringworm.
Mecanismo De Acción
The mechanism by which N-methyl-1-(1-methylnaphthalen-2-yl)methanamine exerts its effects varies depending on its application. In the synthesis of terbinafine hydrochloride, the compound acts as a key intermediate, enabling the conversion of precursor compounds into the desired final product through a series of well-defined chemical reactions, including condensation and cyclization .
Comparación Con Compuestos Similares
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be compared with other similar compounds such as:
N-Methyl-1-naphthalenemethylamine: This compound has a similar structure but lacks the additional methyl group on the naphthalene ring.
1-Methyl-1-naphthalenemethylamine: Another similar compound, differing in the position of the methyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescent dye and its role in the synthesis of important pharmaceutical compounds highlight its versatility and significance in various fields .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C13H15N/c1-10-12(9-14-2)8-7-11-5-3-4-6-13(10)11/h3-8,14H,9H2,1-2H3 |
Clave InChI |
IWNLGJRCSYPIEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)CNC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)



